propan-2-yl 4-[(4,5,7-trimethyl-7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonyl)amino]pentanoate
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Overview
Description
Propan-2-yl 4-[(4,5,7-trimethyl-7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonyl)amino]pentanoate is a complex organic compound featuring a triazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 4-[(4,5,7-trimethyl-7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonyl)amino]pentanoate typically involves multiple steps:
Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyrimidine ring.
Introduction of the Carbonyl Group: The carbonyl group is introduced through acylation reactions, often using reagents like acyl chlorides or anhydrides.
Attachment of the Pentanoate Moiety: The final step involves esterification, where the pentanoate group is attached to the triazolopyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up production efficiently.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 4-[(4,5,7-trimethyl-7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonyl)amino]pentanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Propan-2-yl 4-[(4,5,7-trimethyl-7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonyl)amino]pentanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of propan-2-yl 4-[(4,5,7-trimethyl-7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonyl)amino]pentanoate involves its interaction with specific molecular targets. The triazolopyrimidine core can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Triazolopyrimidine Derivatives: Compounds with similar core structures but different substituents.
Pentanoate Esters: Compounds with similar ester functional groups but different core structures.
Uniqueness
Propan-2-yl 4-[(4,5,7-trimethyl-7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonyl)amino]pentanoate is unique due to its specific combination of the triazolopyrimidine core and the pentanoate ester. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
propan-2-yl 4-[(4,5,7-trimethyl-7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonyl)amino]pentanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O3/c1-10(2)25-14(23)8-7-11(3)20-16(24)15-12(4)21(6)17-18-9-19-22(17)13(15)5/h9-11,13H,7-8H2,1-6H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMUIDCFQKJFMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=C(N(C2=NC=NN12)C)C)C(=O)NC(C)CCC(=O)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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